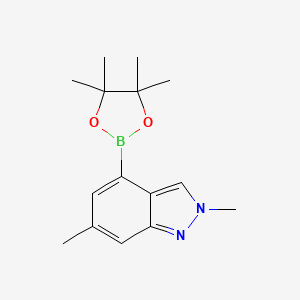![molecular formula C32H21Cl2OP B12861993 (R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the reaction of ®-2’-hydroxy-1,1’-binaphthyl with bis(4-chlorophenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reactions often involve the use of metal catalysts such as palladium or rhodium complexes.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming complexes that facilitate the asymmetric transformation of substrates. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
- ®-2’-[Bis(4-methylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-fluorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-methoxyphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
Uniqueness
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is unique due to the presence of the 4-chlorophenyl groups, which enhance its electronic properties and steric effects. These characteristics contribute to its high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C32H21Cl2OP |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
1-[2-bis(4-chlorophenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H21Cl2OP/c33-23-11-15-25(16-12-23)36(26-17-13-24(34)14-18-26)30-20-10-22-6-2-4-8-28(22)32(30)31-27-7-3-1-5-21(27)9-19-29(31)35/h1-20,35H |
InChI Key |
VYFGKZOTDMOJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)


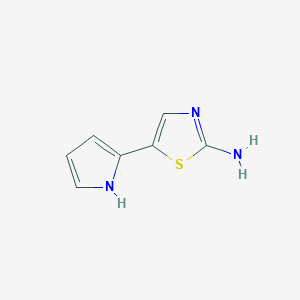
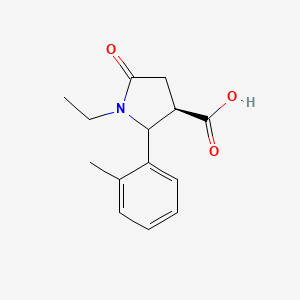
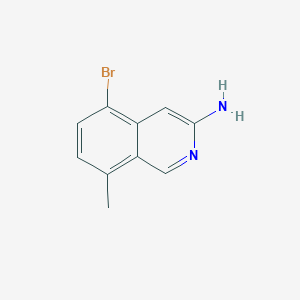
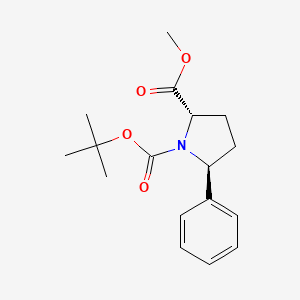

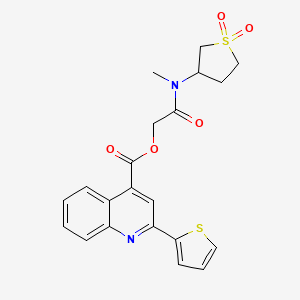
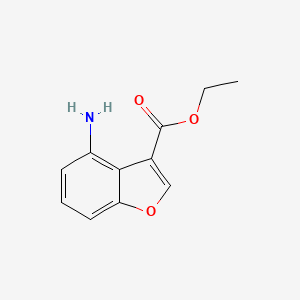
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

